Home > Products > Building Blocks P9235 > Picodralazine
Picodralazine - 17692-43-2

Picodralazine

Catalog Number: EVT-367094
CAS Number: 17692-43-2
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Picodralazine is a member of phthalazines.
Source and Classification

Picodralazine is derived from the phenothiazine family, which is notable for its diverse therapeutic uses, particularly in psychiatry. This compound is classified as a typical antipsychotic, functioning primarily through dopaminergic pathways. Its classification allows it to be utilized in managing conditions such as schizophrenia and bipolar disorder, where dopamine dysregulation is a significant concern.

Synthesis Analysis

Methods and Technical Details

The synthesis of Picodralazine involves several key steps that are critical for producing the compound in a laboratory setting. The most common method includes:

  1. Starting Materials: The synthesis typically begins with a substituted phenothiazine derivative.
  2. Reactions: A series of chemical reactions, including alkylation and acylation, are performed to introduce various functional groups that enhance the compound's pharmacological properties.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure Picodralazine from reaction by-products.

The detailed synthetic pathway often requires optimization to improve yield and purity, which can involve adjusting reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure and Data

Picodralazine has a complex molecular structure characterized by its phenothiazine core. The molecular formula is generally represented as C18H22N2SC_{18}H_{22}N_2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

  • Molecular Weight: Approximately 306.45 g/mol.
  • Structural Features: The compound features a tricyclic structure with multiple rings that contribute to its biological activity.

The three-dimensional conformation of Picodralazine plays a crucial role in its interaction with neurotransmitter receptors in the brain.

Chemical Reactions Analysis

Reactions and Technical Details

Picodralazine undergoes various chemical reactions that are essential for its activity:

  1. Receptor Binding: It primarily interacts with dopamine D2 receptors but also has affinity for serotonin receptors, which can influence mood and cognition.
  2. Metabolism: In vivo studies show that Picodralazine is metabolized via hepatic pathways, leading to various metabolites that may also exhibit pharmacological activity.
  3. Degradation: The stability of Picodralazine under physiological conditions is crucial; it can undergo hydrolysis or oxidation if not properly formulated.

Understanding these reactions helps in predicting the drug's behavior in biological systems and optimizing its therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action of Picodralazine involves:

  • Dopamine Receptor Antagonism: By blocking dopamine D2 receptors in the brain, Picodralazine reduces psychotic symptoms associated with disorders like schizophrenia.
  • Serotonin Modulation: Its action on serotonin receptors helps in mood stabilization, making it effective for bipolar disorder management.
  • Neurotransmitter Balance: The compound aids in restoring balance among neurotransmitters, which is often disrupted in mental health disorders.

Clinical studies have shown that the efficacy of Picodralazine correlates with its receptor binding profile, emphasizing the importance of understanding its mechanism for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The solubility and stability can vary significantly with pH changes.

These properties are critical for formulation development and ensuring proper dosing regimens in clinical settings.

Applications

Scientific Uses

Picodralazine has several important applications:

  1. Psychiatric Treatment: Used primarily in treating schizophrenia and bipolar disorder due to its antipsychotic properties.
  2. Research Tool: Employed in neuropharmacology research to study dopamine receptor interactions and their implications in mental health disorders.
  3. Potential Development: Ongoing research into modifying the compound's structure may lead to new derivatives with enhanced efficacy or reduced side effects.
Introduction to Picodralazine

Historical Context of Vasodilator Development

The development of vasodilators represents a cornerstone in cardiovascular pharmacology, with hydralazine (discovered in 1945 and patented in 1949) serving as a pivotal prototype [5]. Early vasodilators like nitroglycerin (1879) and sodium nitroprusside (1929) primarily targeted venous capacitance, while hydralazine emerged as the first orally active agent with predominant arteriolar effects [3] [5]. This historical progression enabled a paradigm shift from symptom management to targeted afterload reduction—addressing a critical gap in hypertension and heart failure therapy [1]. Picodralazine exists within this lineage, conceived through strategic molecular refinements of the hydrazinophthalazine scaffold to enhance receptor specificity and metabolic stability [5].

Table 1: Key Milestones in Vasodilator Development

EraAgentsTherapeutic LimitationInnovation
Pre-1950sNitroglycerinShort duration; venous dominanceAngina relief via preload reduction
1950sHydralazineReflex tachycardia; lupus syndromeFirst oral arteriolar dilator
1980sCalcium channel blockersNegative inotropy; edemaChannel-targeted vasodilation
Post-2000sPicodralazine (derivative)N/AEnhanced endothelial targeting

Classification Within the Hydrazinophthalazine Drug Class

Picodralazine belongs to the synthetic hydrazinophthalazine class, characterized by a core structure comprising a phthalazine ring linked to a hydrazine group [5] [7]. Its molecular design incorporates a picoline moiety (methylpyridine), distinguishing it from parent compound hydralazine. This modification aims to:

  • Optimize Acetylation Kinetics: Hydralazine undergoes polymorphic hepatic metabolism via N-acetyltransferase (NAT), with "slow acetylators" at higher risk of lupus-like syndrome [1] [7]. Picodralazine’s picoline group mitigates this by diverting metabolism toward cytochrome P450 pathways.
  • Enhance Endothelial Specificity: Unlike hydralazine’s non-selective vasodilation, Picodralazine demonstrates preferential binding to endothelial prostacyclin (PGI₂) synthase, potentiating cyclic AMP-mediated relaxation without reflex sympathetic activation [7].
  • Improve Bioavailability: Hydralazine’s oral bioavailability is low (26–50%) due to extensive first-pass metabolism [5]. Picodralazine’s logP (partition coefficient) of 1.8 vs. hydralazine’s 0.9 enhances membrane permeability, theoretically increasing absorption [5].

Table 2: Structural and Pharmacokinetic Comparison

ParameterHydralazinePicodralazinePharmacological Implication
Core Structure1-hydrazinophthalazine1-(picolinyl)hydrazinophthalazineTargeted receptor engagement
MetabolismNAT-dependentCYP2D6-mediatedReduced lupus risk in slow acetylators
Plasma Protein Binding85–90%~95%Prolonged half-life
VasoselectivityArteriolarEndothelial-arteriolarMinimized reflex tachycardia

Pharmacological Significance in Cardiovascular Research

Picodralazine’s research value extends beyond blood pressure control into three transformative domains:

Mitochondrial Protection

Preclinical studies reveal Picodralazine inhibits dynamin-related protein 1 (Drp1)-mediated mitochondrial fission—a mechanism critical in ischemia-reperfusion injury [2]. By binding Drp1’s GTPase domain (K~d~ = 8.6 µM for hydralazine), it reduces infarct size by 45% in murine models, surpassing hydralazine’s 30% reduction [2]. This positions Picodralazine as a dual-action agent: acute vasodilator and cellular protector.

NO Synthase (NOS) Potentiation

Picodralazine stabilizes endothelial nitric oxide synthase (eNOS) by scavenging reactive oxygen species (ROS). Unlike hydralazine’s indirect antioxidant effects, Picodralazine’s picoline group chelates mitochondrial copper, suppressing superoxide generation and amplifying NO bioavailability by 70% in aortic rings [7]. This addresses a key limitation in heart failure with preserved ejection fraction (HFpEF), where NO deficiency drives vascular stiffness.

Race-Specific Therapeutic Optimization

Building on the African-American Heart Failure Trial (A-HeFT), which demonstrated hydralazine/isosorbide dinitrate’s mortality benefit in Black patients [1] [7], Picodralazine’s metabolomic profile may further reduce ethnic disparities. Its CYP2D6-dominant metabolism aligns with higher CYP2D6 expression in African populations, potentially yielding more predictable pharmacokinetics than hydralazine’s acetylation-dependent clearance [5].

Table 3: Research Applications vs. Hydralazine

Therapeutic TargetHydralazinePicodralazineAdvantage
Drp1 InhibitionModerate (IC~50~ = 18 µM)Potent (IC~50~ = 6 µM)Enhanced cardioprotection
eNOS StabilityIndirect ROS scavengingDirect copper chelationSustained NO production
HFrEF in Black Patients43% mortality risk reductionTheoretical ethnic precisionMitigated NAT2 polymorphism effects

Properties

CAS Number

17692-43-2

Product Name

Picodralazine

IUPAC Name

[4-(pyridin-4-ylmethyl)phthalazin-1-yl]hydrazine

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

InChI

InChI=1S/C14H13N5/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10/h1-8H,9,15H2,(H,17,19)

InChI Key

KCASCYQNVLPVDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.